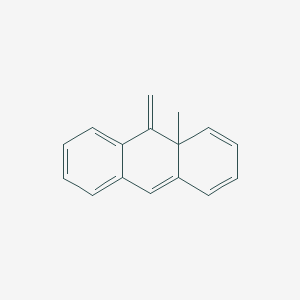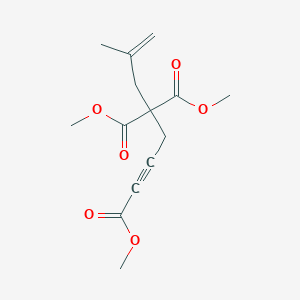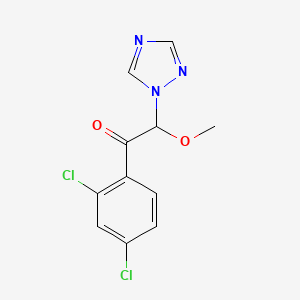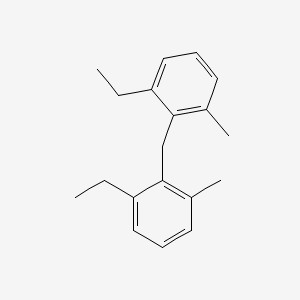![molecular formula C20H26OSi B14319664 Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- CAS No. 105966-43-6](/img/structure/B14319664.png)
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- is a chemical compound with the molecular formula C20H26OSi and a molecular weight of 310.511 g/mol . This compound is part of the silane family, which consists of silicon-based chemicals that exhibit unique physical and chemical properties compared to their carbon-based counterparts . Silanes are known for their ability to form stable bonds with other atoms, making them valuable in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- typically involves the reaction of diphenylsilane with tert-butyl alcohol and 2-methyl-2-propen-1-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation and recrystallization to obtain the desired purity levels .
化学反応の分析
Types of Reactions
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a hydride donor in reduction reactions.
Substitution: The compound can undergo substitution reactions where the tert-butyl or propenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are chosen based on the specific reaction being carried out .
Major Products
The major products formed from these reactions include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis .
科学的研究の応用
Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various silicon-containing compounds.
Biology: The compound is used in the development of silicon-based biomaterials for medical applications.
Medicine: It is explored for its potential use in drug delivery systems due to its unique chemical properties.
Industry: The compound is used in the production of high-performance materials, such as coatings and adhesives
作用機序
The mechanism of action of Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- involves its ability to form stable bonds with other atoms, particularly oxygen and carbon. This property allows it to act as a hydride donor in reduction reactions and as a radical H-donor in radical reactions. The molecular targets and pathways involved include the formation of silanol and siloxane bonds, which contribute to the compound’s stability and reactivity .
類似化合物との比較
Similar Compounds
Similar compounds to Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- include:
Diphenylsilane: A simpler silane compound with similar reactivity.
Triphenylsilane: Another silane with three phenyl groups, offering different reactivity and stability.
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Uniqueness
What sets Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl- apart is its unique combination of tert-butyl and propenyl groups, which provide distinct steric and electronic effects. These effects influence its reactivity and make it suitable for specific applications that other silanes may not be able to achieve .
特性
CAS番号 |
105966-43-6 |
|---|---|
分子式 |
C20H26OSi |
分子量 |
310.5 g/mol |
IUPAC名 |
tert-butyl-(2-methylprop-2-enoxy)-diphenylsilane |
InChI |
InChI=1S/C20H26OSi/c1-17(2)16-21-22(20(3,4)5,18-12-8-6-9-13-18)19-14-10-7-11-15-19/h6-15H,1,16H2,2-5H3 |
InChIキー |
FLYBUIRPHHSDDM-UHFFFAOYSA-N |
正規SMILES |
CC(=C)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


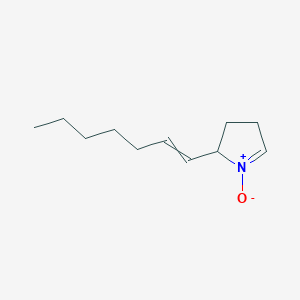
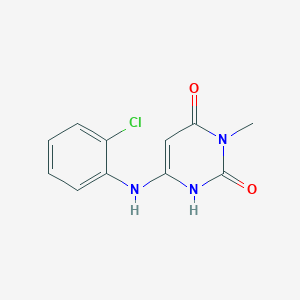
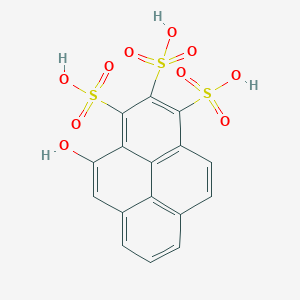
![2-{[(Quinolin-2-yl)methoxy]carbonyl}benzoate](/img/structure/B14319596.png)
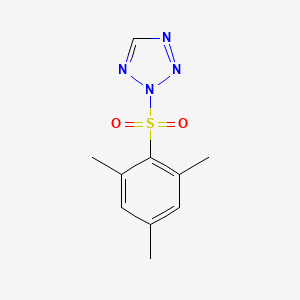
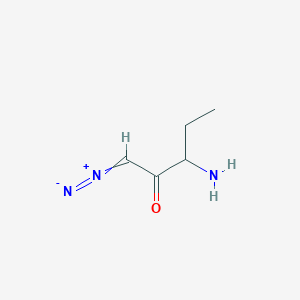
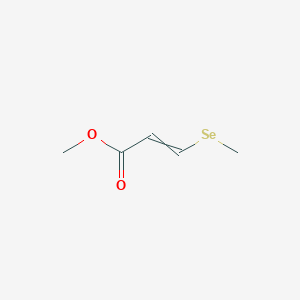
![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
